molecular formula C9H8N2O3 B13634694 4-methoxy-1H-benzimidazole-2-carboxylic acid

4-methoxy-1H-benzimidazole-2-carboxylic acid

Katalognummer: B13634694
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: HJKFFEVCUKBDDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite . The reaction is usually carried out in a solvent mixture under mild conditions, followed by purification steps such as recrystallization.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Wirkmechanismus

The mechanism of action of 4-methoxy-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to anticancer effects.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Methoxy-1H-benzimidazole-2-carboxylic acid is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

4-methoxy-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)11-8(10-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI-Schlüssel

HJKFFEVCUKBDDC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1N=C(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.